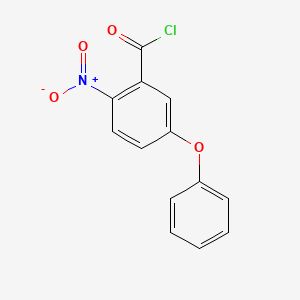
2-Nitro-5-phenoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H7ClNO4. It belongs to the class of nitro compounds, which are important nitrogen derivatives. The nitro group (−NO2) in this compound exhibits resonance structures, resulting in its polar character and moderate dipole moment .
Preparation Methods
a. Direct Nitration: 2-Nitro-5-phenoxybenzoyl chloride can be synthesized through direct nitration of the corresponding aromatic compound. The reaction involves the substitution of a hydrogen atom on the benzene ring with a nitro group. The synthetic route typically uses nitric acid (HNO3) as the nitration agent. The reaction conditions are carefully controlled to avoid over-nitration. The product is obtained in the liquid phase .
b. Oxidation of Primary Amines: Another method involves the oxidation of a primary amine precursor. The amine group is converted to the nitro group using an oxidizing agent. For example: [ \text{RNH}_2 + [O] \longrightarrow \text{RNO}_2 ]
Chemical Reactions Analysis
2-Nitro-5-phenoxybenzoyl chloride can undergo various reactions:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as halogenation or acylation.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Hydrolysis: The compound can be hydrolyzed to form the carboxylic acid derivative.
Common reagents include Lewis acids (such as AlCl3), reducing agents (such as Sn/HCl), and bases (for hydrolysis).
Scientific Research Applications
2-Nitro-5-phenoxybenzoyl chloride finds applications in:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: In drug discovery and development, where it may serve as a pharmacophore.
Medicine: Potential use in pharmaceuticals due to its structural features.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-Nitro-5-phenoxybenzoyl chloride exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence biological pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 2-Nitro-5-phenoxybenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other nitroaromatic derivatives like nitrobenzene and related acyl chlorides.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential awaits exploration in various scientific fields
Properties
CAS No. |
139061-34-0 |
|---|---|
Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-nitro-5-phenoxybenzoyl chloride |
InChI |
InChI=1S/C13H8ClNO4/c14-13(16)11-8-10(6-7-12(11)15(17)18)19-9-4-2-1-3-5-9/h1-8H |
InChI Key |
LXJRJMXZBOZRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















